4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide
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Overview
Description
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzamide core substituted with a butyl(methyl)sulfamoyl group and a 2,5-dimethylphenyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of butylamine with methylsulfonyl chloride to form butyl(methyl)sulfamoyl chloride.
Coupling with Benzamide: The sulfamoyl chloride intermediate is then reacted with 2,5-dimethylphenylamine to form the desired benzamide derivative.
The reaction conditions generally include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group yields sulfonic acid derivatives, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase and proteases.
Biological Studies: The compound is used in studies related to its antimicrobial and anti-inflammatory properties.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide: is similar to other sulfonamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both butyl and methyl groups on the sulfamoyl moiety, along with the 2,5-dimethylphenyl group, contributes to its unique properties compared to other sulfonamide derivatives.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-6-13-22(4)26(24,25)18-11-9-17(10-12-18)20(23)21-19-14-15(2)7-8-16(19)3/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBVVGOIPHRQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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